Extensumside E
Description
Extensumside E is a naturally occurring C21 pregnane glycoside isolated from the roots of Myriopteron extensum (Wight) K. Schum., a plant traditionally used in Chinese medicine . Structurally, it features a 3β,16α-dihydroxy-pregn-5-en-20-one aglycone core with specific sugar moieties attached at the C-3 and C-16 positions. Its sweetness intensity is 25–400 times greater than sucrose, making it a subject of interest in food science and natural product chemistry . The compound’s bioactivity is tightly linked to its glycosylation pattern, particularly the type and number of monosaccharides in its sugar chains .
Properties
Molecular Formula |
C65H104O29 |
|---|---|
Molecular Weight |
1349.5 g/mol |
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-16-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C65H104O29/c1-26(2)18-42(69)91-55-28(4)83-43(21-37(55)79-9)92-56-29(5)84-44(22-38(56)80-10)93-57-30(6)85-62(54(78)58(57)81-11)86-32-14-16-64(7)31(19-32)12-13-33-34(64)15-17-65(8)35(33)20-36(45(65)27(3)68)87-60-52(76)50(74)48(72)41(90-60)25-82-63-59(51(75)47(71)40(24-67)89-63)94-61-53(77)49(73)46(70)39(23-66)88-61/h12,18,28-30,32-41,43-63,66-67,70-78H,13-17,19-25H2,1-11H3/t28-,29-,30-,32+,33?,34?,35?,36-,37+,38+,39-,40-,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64+,65+/m1/s1 |
InChI Key |
BAVURYORXSHVQG-PKRFARKFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]1C[C@@H]([C@@H]([C@H](O1)C)OC(=O)C=C(C)C)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC)OC1CC(C(C(O1)C)OC(=O)C=C(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Extensumside E is typically isolated from the roots of Myriopteron extensum through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction with a suitable solvent such as methanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Myriopteron extensum. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Extensumside E can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Extensumside E has several scientific research applications, including:
Chemistry: Used as a reference compound for studying the structure-activity relationship of pregnane glycosides.
Biology: Investigated for its potential biological activities, including its sweet-tasting properties and potential health benefits.
Medicine: Explored for its potential therapeutic applications, such as its use as a natural sweetener in medicinal formulations.
Industry: Potential use in the food and beverage industry as a natural sweetener
Mechanism of Action
The mechanism of action of Extensumside E is primarily related to its interaction with sweet taste receptors on the tongue. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The specific molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Extensumside A and B: Steroidal Saponins from Myriopteron extensum
Extensumside A (53) and B are steroidal saponins isolated from the same plant. Key differences include:
- Structural Features :
- This compound, in contrast, lacks cytotoxicity but demonstrates potent sweet-tasting properties due to its unique glycosylation .
Table 1: Structural and Functional Comparison of this compound, A, and B
| Compound | Core Structure | Key Functional Groups | Bioactivity | Source |
|---|---|---|---|---|
| This compound | C21 pregnane | 3β,16α-dihydroxy, C-3/C-16 sugars | Sweetness (400× sucrose) | M. extensum roots |
| Extensumside A | Steroidal spirostane | 17β-unsaturated lactone | Cytotoxic (IC₅₀ = 5.06 μg/mL) | M. extensum whole plant |
| Extensumside B | Steroidal spirostane | No lactone ring | Non-cytotoxic | M. extensum whole plant |
Extensumside C and D: Glycosidic Derivatives
Extensumside C and D, also isolated from M. extensum, share the C21 pregnane backbone with this compound but differ in glycosylation patterns:
- These modifications likely alter solubility and bioactivity, though specific data on their sweetness or cytotoxicity are unavailable .
Extensumside M–X: Sweet-Tasting Analogues
A series of 12 new C21 pregnane glycosides (Extensumside M–X) were recently identified alongside this compound . Key comparisons include:
- Sugar Chain Variations: Compounds with tetrasaccharide chains at C-3 (e.g., Extensumside M) show higher sweetness (400× sucrose) than those with shorter chains . The position of the methylbutenoyl (mBe) group further modulates sweetness intensity, with C-16 substitutions being optimal .
- Aglycone Modifications :
Table 2: Sweetness Intensity vs. Structural Features of Selected Pregnane Glycosides
| Compound | Sugar Chain at C-3 | Sugar Chain at C-16 | mBe Group Position | Sweetness (× sucrose) |
|---|---|---|---|---|
| This compound | Trisaccharide | Monosaccharide | C-16 | 400 |
| Extensumside M | Tetrasaccharide | Disaccharide | C-16 | 400 |
| Extensumside X | Trisaccharide | None | C-3 | 25 |
Broader Context: Comparison with Non-Myriopteron Compounds
Saponins from Polygonatum zanlanscia-nense
Steroidal saponins from Polygonatum zanlanscia-nense share cytotoxic properties with Extensumside A but differ in backbone structure. For example, their furostane-type aglycones lack the pregnane core, leading to distinct interactions with cancer cells .
Ezochasmanine from Zhua Kui Gua Ye Wu Toa
Ezochasmanine, a non-pregnane alkaloid, highlights the diversity of plant-derived compounds. Its C₂₅H₄₁NO₇ structure and lack of glycosylation result in entirely different pharmacological profiles, emphasizing the uniqueness of this compound’s sweet-tasting properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
